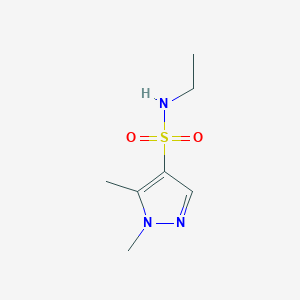![molecular formula C15H25ClN2O3 B4686290 2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4686290.png)
2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)acetamide hydrochloride
Overview
Description
2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)acetamide hydrochloride, also known as ML347, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the enzyme TAK1, which is involved in the regulation of various cellular processes such as cell growth, apoptosis, and inflammation.
Mechanism of Action
2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)acetamide hydrochloride inhibits the kinase activity of TAK1 by binding to a specific pocket in the enzyme. This prevents the activation of downstream signaling pathways such as NF-κB and MAPK, which are involved in the regulation of inflammation and cell survival. This compound has been shown to be highly selective for TAK1 and does not inhibit other kinases such as JNK, p38, and ERK.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and dendritic cells. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in mice. In addition, this compound has been shown to reduce the severity of colitis in mice by inhibiting the activation of the TAK1 signaling pathway.
Advantages and Limitations for Lab Experiments
2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)acetamide hydrochloride has several advantages for use in lab experiments. It is a potent and selective inhibitor of TAK1, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. This compound also has good solubility in water and DMSO, which makes it easy to use in cell-based assays and animal studies. However, one limitation of this compound is that it may have off-target effects on other kinases at high concentrations. Therefore, it is important to use appropriate controls and concentrations when using this compound in lab experiments.
Future Directions
2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)acetamide hydrochloride has several potential future directions for research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for TAK1. Another area of interest is the study of the role of TAK1 in the regulation of immune cell function and the development of autoimmune diseases. This compound may also have potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases, which warrant further investigation.
Scientific Research Applications
2-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease, and autoimmune disorders. It has been shown to inhibit the activation of the TAK1 signaling pathway, which is involved in the regulation of the immune system and inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in mice.
properties
IUPAC Name |
2-[2-methoxy-4-[(3-methylbutylamino)methyl]phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-11(2)6-7-17-9-12-4-5-13(14(8-12)19-3)20-10-15(16)18;/h4-5,8,11,17H,6-7,9-10H2,1-3H3,(H2,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVHQVCYMCKLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC(=C(C=C1)OCC(=O)N)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686212.png)
![4-fluoro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4686220.png)
![3-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4686224.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4686229.png)
![6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4686237.png)

amine hydrochloride](/img/structure/B4686251.png)

![1-methyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4686284.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4686293.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4686299.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4686307.png)
